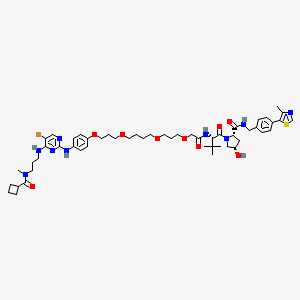

Chembl4226693

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chembl4226693 is a novel small molecule inhibitor of the human enzyme, cyclin-dependent kinase 4 (CDK4). CDK4 is a serine/threonine kinase that plays a key role in the regulation of cell cycle progression, DNA replication, and apoptosis. Chembl4226693 is a promising new therapeutic agent that may have potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases associated with aberrant cell cycle progression.

Scientific Research Applications

Crop Protection Research Applications ChEMBL, initially designed for human health research, also has significant potential in crop protection research. It provides a substantial dataset of bioactivity information for insecticidal, fungicidal, and herbicidal compounds, aiding in the identification of chemical scaffolds against particular targets, deciphering the targets of phenotypic assays, and understanding potential targets/pathways for safety liabilities in crop protection. This broadening of ChEMBL's applicability promotes its use in diverse fields beyond human health (Gaulton et al., 2015).

Chemoinformatics and Drug Discovery ChEMBL serves as an extensive Open Data database, containing detailed binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. The data are manually extracted from primary literature, curated, and standardized to support various aspects of chemical biology and drug discovery research. The database, accessible through various means including a web interface and web services, facilitates numerous research problems across chemical biology and drug-discovery domains (Gaulton et al., 2011).

Data Sharing and Collaboration in Scientific Research ChEMBL promotes the sharing and accessibility of data in scientific research, addressing the challenges of data-intensive and collaborative 21st-century research. The platform enables verification of results and extension of research from prior results, contributing significantly to data practices among researchers, including data accessibility, discovery, re-use, preservation, and data sharing (Tenopir et al., 2011).

Chemical Education and Learning ChEMBL's comprehensive data collection and manipulation functionality support chemical education and learning. The platform's approach to developing chemical web services, as demonstrated in projects like ChemCalc, facilitates essential data manipulation for chemical calculations, benefiting both students and researchers in chemical education (Patiny & Borel, 2013).

Advancing Scientific Research Infrastructure ChEMBL contributes to building a state-of-the-art research infrastructure, essential for contemporary chemical research. By providing digital tools and resources, it aids in recording and reusing research data, supporting systematic investigation and evaluation of chemical reactions and mechanisms, and thereby advancing scientific research practices (Tremouilhac et al., 2017).

Mechanism of Action

Target of Action

CHEMBL4226693, also known as “Chembl4226693” or “TBK1 control PROTAC? 4”, primarily targets the TANK-binding kinase 1 (TBK1) in human cells . TBK1 is a crucial player in the innate immune response to viral infection and is involved in the activation of interferon regulatory factor 3 (IRF3), NF-kappa B, and STAT6 .

Mode of Action

The compound interacts with TBK1, leading to changes in the kinase’s activity . .

properties

IUPAC Name |

(2S,4S)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44-,47+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGHHBHPDDAGGO-JTTRWUFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H74BrN9O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Piperidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2559587.png)

![2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2559591.png)

![1-(3-Chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559593.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2559596.png)

![(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B2559599.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2559602.png)

![N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2559605.png)